

Application Notes and Protocols: [Pro3]-GIP (Mouse) for Glucose Tolerance Tests

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Compound of Interest

Compound Name: **[Pro3]-GIP (Mouse)**

Cat. No.: **B1151269**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone released from the gut in response to nutrient ingestion, which potentiates glucose-stimulated insulin secretion from pancreatic beta-cells. To investigate the physiological and pathophysiological roles of GIP, specific and potent receptor antagonists are invaluable research tools. **[Pro3]-GIP (Mouse)** is a synthetic analogue of GIP that functions as a GIP receptor (GIPR) antagonist in rodent models. [1][2] It is created by substituting the alanine at position 3 with a proline, which confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV) and results in antagonistic properties at the mouse GIP receptor.[2]

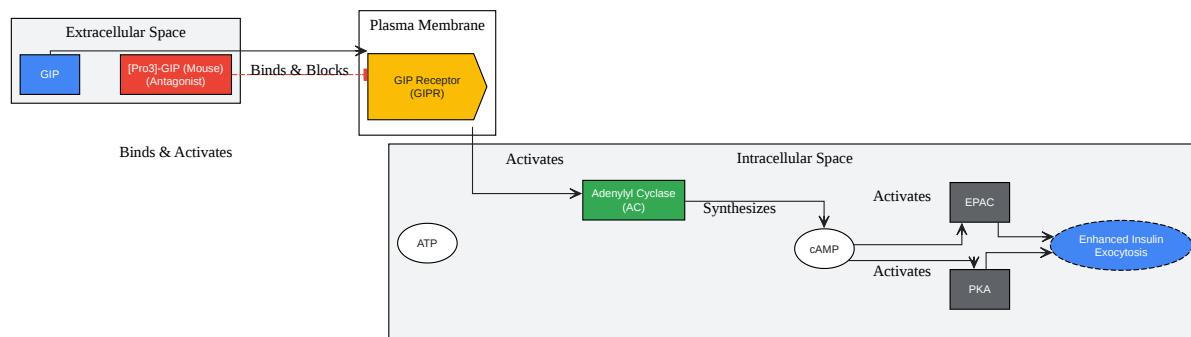
Notably, the action of [Pro3]-GIP is species-specific. In mouse and rat models, it acts as a partial agonist and competitive antagonist.[3][4] However, at the human GIP receptor, it behaves as a full agonist.[3][4] This document provides detailed application notes and protocols for the use of **[Pro3]-GIP (Mouse)** in glucose tolerance tests to study glucose metabolism in mice.

Mechanism of Action: GIP Receptor Antagonism

In pancreatic beta-cells, native GIP binds to the GIP receptor (GIPR), a G protein-coupled receptor.[5][6] This binding activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[7] The subsequent rise in intracellular cAMP activates two primary downstream

effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).^[5] ^[7] The activation of these pathways enhances glucose-dependent exocytosis of insulin-containing granules, thus augmenting insulin secretion.^[5]

[Pro3]-GIP (Mouse) competitively binds to the mouse GIPR, thereby blocking the binding of endogenous GIP and inhibiting the downstream signaling cascade that leads to insulin release. ^[3]^[8] This makes it a powerful tool for elucidating the contribution of GIP signaling to glucose homeostasis under various physiological and disease states, such as obesity and type 2 diabetes.^[9]



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Figure 1. GIP signaling pathway and antagonism by [Pro3]-GIP.

Experimental Protocols

The primary application of **[Pro3]-GIP (Mouse)** is to assess the impact of GIPR blockade on glucose tolerance. This is typically achieved through an Intraperitoneal Glucose Tolerance Test

(IPGTT) or an Oral Glucose Tolerance Test (OGTT).

Reagent Preparation

- **[Pro3]-GIP (Mouse) Solution:** Reconstitute lyophilized **[Pro3]-GIP (Mouse)** in sterile, nuclease-free water to a stock concentration of 1-2 mg/ml.[\[1\]](#) Further dilute with sterile saline (0.9% NaCl) to the final desired concentration for injection. A commonly used dose is 25 nmol/kg body weight.
- **Glucose Solution:** Prepare a 20% Dextrose (D-glucose) solution in sterile water for IPGTT. [\[10\]](#)[\[11\]](#) The standard glucose load is 2 g/kg body weight.[\[12\]](#)[\[13\]](#)

Animal Preparation

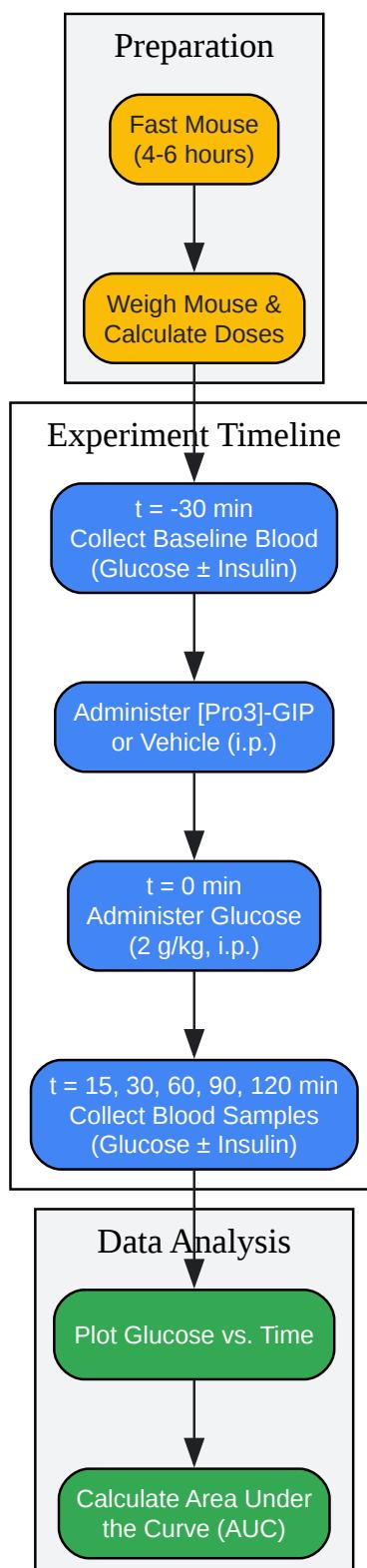
- **Animals:** Use appropriate mouse models (e.g., wild-type, ob/ob, or diet-induced obese mice).
- **Acclimation:** Allow animals to acclimate to the facility and housing conditions for at least one week before the experiment.
- **Fasting:** Fast mice for 4-6 hours prior to the test.[\[10\]](#)[\[11\]](#)[\[13\]](#) Overnight fasting (~16 hours) has also been used.[\[12\]](#) Provide free access to water during the fasting period.

Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol

This test assesses how quickly the body clears a glucose load injected directly into the peritoneal cavity, bypassing gut absorption.

- **Weighing and Dosing:** Weigh the fasted mice to calculate the precise injection volumes for both the **[Pro3]-GIP** solution and the glucose solution.
- **Baseline Blood Sample (t = -30 min or 0 min):** Obtain a baseline blood sample (~5 μ L) by nicking the tail tip. Measure blood glucose using a glucometer. This is the t=0 sample if **[Pro3]-GIP** is co-administered with glucose, or a pre-treatment sample if administered earlier.
- **[Pro3]-GIP Administration (t = -30 min):** Administer **[Pro3]-GIP (Mouse)** (e.g., 25 nmol/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the glucose challenge.

- Glucose Administration (t = 0 min): Inject the 20% glucose solution (2 g/kg) intraperitoneally. Start a timer immediately.[12][13]
- Post-Injection Blood Sampling: Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose injection.[12][13]
- Plasma Collection (Optional): At each time point, larger blood samples can be collected into heparinized or EDTA-coated tubes for plasma separation to measure insulin levels.[10]
- Recovery: After the final blood draw, return mice to their home cages with free access to food and water.

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